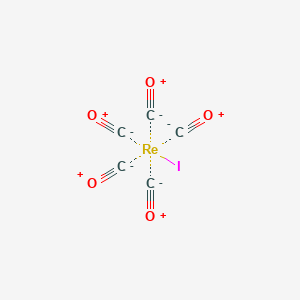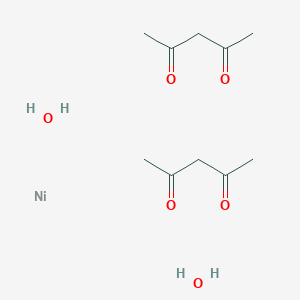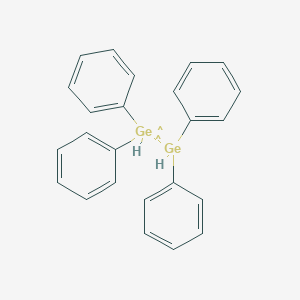![molecular formula C18H18N4O2S2 B227665 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. It is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been studied in detail. It has been found to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase. This leads to the inhibition of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide have been studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit fungal and bacterial growth, and have a low toxicity profile. However, further studies are needed to determine its potential side effects and toxicity in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments include its high potency, low toxicity, and broad spectrum of activity against cancer cells, fungi, and bacteria. However, its limitations include the need for further studies to determine its potential side effects and toxicity in humans, as well as its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. These include:
1. Further studies on its potential applications in medicine, including its use as an anticancer, antifungal, and antibacterial agent.
2. Investigation of its mechanism of action in more detail, including its interaction with specific enzymes and proteins.
3. Development of more efficient synthesis methods for the compound.
4. In vivo studies to determine its pharmacokinetics and potential side effects in humans.
5. Combination studies with other drugs to determine its potential synergistic effects.
Conclusion:
In conclusion, 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a promising chemical compound that has potential applications in medicine. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its full potential and safety in humans.
Métodos De Síntesis
The synthesis of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been reported in several research papers. One of the methods involves the reaction of 4-(4-methylphenyl)-2-thiocyanato-1,3-thiazole with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been found to have potential applications in medicine. It has been studied for its anticancer, antifungal, and antibacterial properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, it showed antifungal activity against Candida albicans and Aspergillus fumigatus. It has also been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
Fórmula molecular |
C18H18N4O2S2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H18N4O2S2/c1-3-13-8-15(23)21-17(19-13)26-10-16(24)22-18-20-14(9-25-18)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,21,23)(H,20,22,24) |
Clave InChI |
BGXCXZKGNIHVTM-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
SMILES canónico |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)


![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)